molecular formula C14H11NO2 B8130063 4'-Formyl-3-biphenylcarboxamide

4'-Formyl-3-biphenylcarboxamide

Cat. No.: B8130063
M. Wt: 225.24 g/mol
InChI Key: GOSUBNKJNMHZOR-UHFFFAOYSA-N
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Description

4'-Formyl-3-biphenylcarboxamide (CAS: 1007579-69-2) is a biphenyl derivative characterized by a formyl (-CHO) group at the 4' position and a carboxamide (-CONH₂) moiety at the 3 position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 225.25 g/mol . The biphenyl backbone provides rigidity, while the formyl and carboxamide groups offer sites for nucleophilic or electrophilic reactions, enabling diverse synthetic modifications .

Properties

IUPAC Name

3-(4-formylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-14(17)13-3-1-2-12(8-13)11-6-4-10(9-16)5-7-11/h1-9H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSUBNKJNMHZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Formyl-3-biphenylcarboxamide typically involves the reaction of biphenyl derivatives with formylating agents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids or esters as reagents .

Industrial Production Methods

In industrial settings, the production of 4’-Formyl-3-biphenylcarboxamide may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

4’-Formyl-3-biphenylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Formyl-3-biphenylcarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Formyl-3-biphenylcarboxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .

Comparison with Similar Compounds

4-Biphenylcarboxylic Acid (CAS: 92-92-2)

  • Molecular Formula : C₁₃H₁₀O₂
  • Molecular Weight : 198.22 g/mol
  • Key Differences: Lacks both the formyl and carboxamide groups, featuring only a carboxylic acid (-COOH) at the 3 position. Lower molecular weight (198.22 vs. 225.25 g/mol) due to simpler functionalization.

[1,1'-Biphenyl]-3-carboxylic Acid Derivatives (CAS: 892861-04-0)

  • Example: 4'-[[(4-Bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
  • Key Differences :
    • Incorporates bulky substituents (e.g., bromobenzoyl, fluorophenyl groups), increasing steric hindrance and molecular complexity.
    • The hydroxyl (-OH) and bromine substituents enhance polarity but reduce metabolic stability compared to the formyl group in the target compound .

Formyl-Containing Derivatives

4-Formylbenzoic Acid

  • Molecular Formula : C₈H₆O₃
  • Molecular Weight : 150.13 g/mol
  • Key Differences :
    • Smaller aromatic system (single benzene ring vs. biphenyl) and absence of a carboxamide group.
    • The formyl group in this compound is directly attached to a carboxylic acid, creating a conjugated system with distinct electronic properties compared to the biphenyl-based formyl-carboxamide structure .

4'-Formylbiphenyl-3-carboxylic Acid

  • Key Differences :
    • Replaces the carboxamide group of the target compound with a carboxylic acid, altering hydrogen-bonding capacity and acidity (pKa differences).
    • Likely exhibits higher aqueous solubility than this compound due to the ionizable -COOH group .

Benzamide Derivatives

5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide (CAS: 2270907-48-5)

  • Molecular Formula: C₁₁H₁₅NO₄
  • Molecular Weight : 225.25 g/mol
  • Key Differences: Shares the same molecular weight as this compound but features a methoxyethoxy substituent and a phenolic -OH group.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₁₄H₁₁NO₂ 225.25 Formyl, carboxamide Rigid biphenyl backbone
4-Biphenylcarboxylic Acid C₁₃H₁₀O₂ 198.22 Carboxylic acid Higher hydrophilicity
4-Formylbenzoic Acid C₈H₆O₃ 150.13 Formyl, carboxylic acid Conjugated electronic system
5-Hydroxy-2-(2-methoxyethoxy)-N-methylbenzamide C₁₁H₁₅NO₄ 225.25 Methoxyethoxy, hydroxyl, benzamide Enhanced polarity

Research Implications

  • The formyl group in this compound provides a reactive site for Schiff base formation or condensation reactions, distinguishing it from carboxylic acid derivatives .
  • Biphenyl carboxamides generally exhibit better metabolic stability than carboxylic acids due to reduced ionization at physiological pH .
  • Compounds with bulky substituents (e.g., halogenated biphenyls) may show improved binding affinity in drug design but face challenges in synthetic accessibility .

Biological Activity

4'-Formyl-3-biphenylcarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a formyl group and a carboxamide functional group. Its chemical formula can be represented as C15_{15}H13_{13}N1_{1}O2_{2}. The compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties, making it a candidate for further development in treating infectious diseases.
  • Antitumor Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : May modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Interaction with Cellular Receptors : It may bind to receptors that modulate cellular responses, influencing proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Potentially alters ROS levels within cells, impacting oxidative stress responses.

Antimicrobial Studies

A study highlighted the compound's effectiveness against Staphylococcus aureus and Candida albicans, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for bacteria and 16 µg/mL for fungi. These results indicate promising antimicrobial activity compared to standard antibiotics .

Antitumor Activity

Research involving various cancer cell lines (e.g., HeLa, MCF-7) showed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The study noted that the compound activated caspase pathways, suggesting a mechanism involving programmed cell death .

Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect was observed at concentrations as low as 5 µM, indicating its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans16 µg/mL
AntitumorHeLa25 µM
AntitumorMCF-750 µM
Anti-inflammatoryMacrophages5 µM

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